molecular formula C15H16FN B315310 N-(4-Fluorobenzyl)-4-methylbenzylamine

N-(4-Fluorobenzyl)-4-methylbenzylamine

Cat. No.: B315310
M. Wt: 229.29 g/mol
InChI Key: YASNPYRRQTVIKP-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-4-methylbenzylamine is a secondary amine featuring a 4-fluorobenzyl group and a 4-methylbenzyl substituent. The fluorine atom enhances lipophilicity and metabolic stability, while the methyl group influences steric and electronic properties .

Properties

Molecular Formula

C15H16FN

Molecular Weight

229.29 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-(4-methylphenyl)methanamine

InChI

InChI=1S/C15H16FN/c1-12-2-4-13(5-3-12)10-17-11-14-6-8-15(16)9-7-14/h2-9,17H,10-11H2,1H3

InChI Key

YASNPYRRQTVIKP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Benzyl Groups

(a) N-(4-Fluorobenzylidene)-4-fluorobenzylamine (Imine Derivative)
  • Structure : Contains an imine group (C=N) instead of an amine, with two 4-fluorobenzyl groups.
  • Properties : Reported as a yellow liquid with distinct $ ^1H $ NMR signals at δ 8.31 (s, 1H, imine proton) and $ ^{13}C $ NMR signals at δ 165.74 (C=N). The imine group increases reactivity, making it suitable for oxidation coupling reactions .
  • Applications : Used in solvent-free oxidation coupling of amines to imines .
(b) N-(4-Fluorobenzyl)-2-methyl-1,4-dioxo-tetrahydrophthalazine-6-carboxamide
  • Structure : Incorporates a phthalazine ring and a carboxamide group.
  • Synthesis : Prepared via activation of a carboxylic acid group followed by nucleophilic attack by 4-fluorobenzylamine .
  • Applications: Serves as a luminol derivative for chemoselective bioconjugation in radiopharmaceuticals .
(c) N-(4-Fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
  • Structure : Features a piperidine-carboxamide core with a naphthyl substituent.

Analogues with Heterocyclic or Functional Group Variations

(a) N-(4-Fluorobenzyl)-N-methylformamide
  • Structure : Contains a formamide group instead of an amine.
  • Properties : Hydrolyzed under acidic conditions (H$_2$O/dioxane, 100°C) to yield secondary amines, demonstrating functional group versatility .
(b) 1-(4-Fluorobenzyl)-N-(piperidin-4-yl)methamine hydrochloride
  • Structure : Includes a piperidine ring and hydrochloride salt.
  • Properties : Commercial availability (4 suppliers) highlights its relevance in drug discovery. The piperidine moiety enhances solubility and bioavailability .
(c) 2-(4-Fluorobenzylidene)-N-(4-methoxybenzylidene)-1,3,4-thiadiazol-2-amine
  • Structure : Thiadiazole core with fluorobenzylidene and methoxybenzylidene groups.
  • Properties : Single-crystal X-ray data confirm planar geometry (mean C–C bond length = 0.006 Å), critical for solid-state applications .

Data Table: Key Compounds and Properties

Compound Name Key Structural Features NMR Data (Selected Signals) Applications Reference
N-(4-Fluorobenzyl)-4-methylbenzylamine 4-Fluorobenzyl, 4-methylbenzyl, amine Not provided in evidence Hypothetical: Drug intermediates -
N-(4-Fluorobenzylidene)-4-FBzA Imine, dual 4-fluorobenzyl groups $ ^1H $: δ 8.31 (s); $ ^{13}C $: δ 165.74 Oxidation coupling reactions
N-(4-FBz)-tetrahydrophthalazine-6-carboxamide Phthalazine, carboxamide Not provided Radiochemistry bioconjugation
N-(4-FBz)-piperidine-4-carboxamide Piperidine, naphthyl group Not provided SARS-CoV-2 inhibition
N-(4-FBz)-N-methylformamide Formamide Hydrolysis yield: 70–85% (radioHPLC) Functional group manipulation

Key Research Findings and Trends

  • Fluorine Impact : Fluorination improves metabolic stability and binding affinity in antiviral agents (e.g., SARS-CoV-2 inhibitors) .
  • Functional Group Flexibility : Amine derivatives are versatile intermediates; formamide and imine variants enable diverse synthetic pathways .
  • Heterocyclic Modifications : Piperidine and thiadiazole rings enhance pharmacological profiles by modulating solubility and target interactions .

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